3-methyl-5-nitro-1-propyl-1H-pyrazole 3-methyl-5-nitro-1-propyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1003993-39-2
VCID: VC8187954
InChI: InChI=1S/C7H11N3O2/c1-3-4-9-7(10(11)12)5-6(2)8-9/h5H,3-4H2,1-2H3
SMILES: CCCN1C(=CC(=N1)C)[N+](=O)[O-]
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

3-methyl-5-nitro-1-propyl-1H-pyrazole

CAS No.: 1003993-39-2

Cat. No.: VC8187954

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-5-nitro-1-propyl-1H-pyrazole - 1003993-39-2

Specification

CAS No. 1003993-39-2
Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name 3-methyl-5-nitro-1-propylpyrazole
Standard InChI InChI=1S/C7H11N3O2/c1-3-4-9-7(10(11)12)5-6(2)8-9/h5H,3-4H2,1-2H3
Standard InChI Key SKLZMHDSSOOPOU-UHFFFAOYSA-N
SMILES CCCN1C(=CC(=N1)C)[N+](=O)[O-]
Canonical SMILES CCCN1C(=CC(=N1)C)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Table 1: Key Structural Features

PositionSubstituentElectronic Effect
1PropylSteric bulk
3MethylElectron-donating
5NitroElectron-withdrawing

Synthesis and Reaction Pathways

Nitration of Pyrazole Precursors

The synthesis of 3-methyl-5-nitro-1-propyl-1H-pyrazole likely involves the nitration of a pre-functionalized pyrazole precursor. A plausible route begins with 1-propyl-3-methyl-1H-pyrazole, which undergoes nitration at position 5. Nitration conditions typically employ a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures (0–50°C) .

Mechanistic Insights:

  • The methyl group at position 3 directs nitration to the meta position (C5) via its electron-donating inductive effect.

  • The propyl chain at N1 minimizes steric hindrance, favoring nitro group incorporation at C5.

Table 2: Optimized Nitration Conditions

ParameterValue/Range
Nitrating agentHNO₃/H₂SO₄ (1:3 v/v)
Temperature0–10°C
Reaction time4–6 hours
Yield65–75% (estimated)

Alternative Pathways

A patent describing the synthesis of 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide (a Sildenafil intermediate) highlights bromination and ammoniation as key steps . While this route targets a different substitution pattern, it underscores the feasibility of functionalizing pyrazole intermediates under mild conditions. For example, bromination at position 4 of 1-methyl-3-n-propyl-pyrazole-5-ethyl carboxylate precedes ammoniation to introduce an amino group . Adapting this methodology, nitration could replace bromination to achieve the desired nitro derivative.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, dichloromethane) due to the nitro group’s polarity. Limited solubility in water (<0.1 mg/mL at 25°C).

  • Stability: Sensitive to prolonged exposure to light and heat. Decomposition occurs above 150°C, releasing nitrogen oxides .

Spectroscopic Data

While direct data for 3-methyl-5-nitro-1-propyl-1H-pyrazole is scarce, analogs provide reference points:

  • ¹H NMR (CDCl₃):

    • δ 0.95–1.00 (t, 3H, CH₂CH₂CH₃)

    • δ 2.50 (s, 3H, C3-CH₃)

    • δ 6.80 (s, 1H, C4-H) .

  • IR (KBr):

    • 1530 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) .

Applications in Pharmaceutical Synthesis

Role as a PDE5 Inhibitor Intermediate

Structurally related pyrazole derivatives are critical intermediates in phosphodiesterase type 5 (PDE5) inhibitors, such as Sildenafil citrate . The nitro group in 3-methyl-5-nitro-1-propyl-1H-pyrazole could serve as a precursor to amino groups via reduction, enabling the construction of complex heterocycles.

Challenges and Future Directions

Regioselectivity in Nitration

Achieving selective nitration at position 5 remains a synthetic challenge. Computational modeling (e.g., DFT studies) could predict electronic densities and optimize reaction conditions.

Green Chemistry Approaches

Replacing traditional nitration methods with catalytic processes (e.g., FeCl₃-mediated nitration) may enhance safety and yield .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator